2-Anilino-5-nitronicotinonitrile
Description
2-Anilino-5-nitronicotinonitrile is a substituted pyridine derivative characterized by a nitrile group at position 3, a nitro group at position 5, and an anilino (phenylamino) substituent at position 2. However, direct data on this specific compound is absent in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
Molecular Formula |
C12H8N4O2 |
|---|---|
Molecular Weight |
240.22g/mol |
IUPAC Name |
2-anilino-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C12H8N4O2/c13-7-9-6-11(16(17)18)8-14-12(9)15-10-4-2-1-3-5-10/h1-6,8H,(H,14,15) |
InChI Key |
HSMOFFGAHHOBDC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])C#N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical properties and safety profiles of 2-Anilino-5-nitronicotinonitrile analogs, derived from the evidence:
Key Observations:
Substituent Effects on Reactivity: Nitro Group: All compounds share a nitro group at position 5, which enhances electrophilic character and may facilitate nucleophilic aromatic substitution reactions. Anilino vs. Nitrile vs. Ester: The nitrile group (as in 2-Methyl-5-nitronicotinonitrile) offers different electronic effects compared to ester functionalities (e.g., Ethyl 2-hydroxy-5-nitronicotinate), influencing solubility and stability .
Safety and Handling: Inhalation Risks: Common first-aid measures for nitronicotinonitrile analogs include moving to fresh air and providing artificial respiration if breathing is impaired .
Synthetic Utility: Methyl 2-amino-5-nitronicotinate (CAS 88312-64-5) is used as an intermediate in pharmaceutical synthesis, highlighting the role of nitro and amino groups in building bioactive molecules . Ethyl 2-hydroxy-5-nitronicotinate’s ester group may enhance its utility in coupling reactions compared to nitrile-bearing analogs .
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